BenchChemオンラインストアへようこそ!

3-(2-Chloro-6-fluorophenyl)propan-1-ol

Lipophilicity Drug Design ADME Prediction

3-(2-Chloro-6-fluorophenyl)propan-1-ol (CAS 862574-70-7) is a benzenepropanol derivative featuring a primary alcohol on a three-carbon chain attached to a phenyl ring with chlorine and fluorine substituents at the 2- and 6-positions, respectively. With a molecular formula of C9H10ClFO and a molecular weight of 188.62 g/mol, its distinct ortho,ortho'-dihalogenation pattern creates a sterically and electronically unique scaffold.

Molecular Formula C9H10ClFO
Molecular Weight 188.62 g/mol
CAS No. 862574-70-7
Cat. No. B1416237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-6-fluorophenyl)propan-1-ol
CAS862574-70-7
Molecular FormulaC9H10ClFO
Molecular Weight188.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CCCO)F
InChIInChI=1S/C9H10ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2
InChIKeyAMHLSBIWZHOZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-6-fluorophenyl)propan-1-ol (CAS 862574-70-7): A Defined Halogenated Phenylpropanol Building Block for Chemical Synthesis


3-(2-Chloro-6-fluorophenyl)propan-1-ol (CAS 862574-70-7) is a benzenepropanol derivative featuring a primary alcohol on a three-carbon chain attached to a phenyl ring with chlorine and fluorine substituents at the 2- and 6-positions, respectively [1]. With a molecular formula of C9H10ClFO and a molecular weight of 188.62 g/mol, its distinct ortho,ortho'-dihalogenation pattern creates a sterically and electronically unique scaffold. It is cataloged as a synthetic building block, with its primary alcohol group serving as a key functional handle for further derivatization, such as oxidation to the corresponding aldehyde (CAS 862574-71-8) for use in pharmaceutical intermediate synthesis .

The Risk of Analog Substitution for 3-(2-Chloro-6-fluorophenyl)propan-1-ol: Why In-Class Interchangeability is Not Guaranteed


Superficially similar 3-phenylpropan-1-ol derivatives are not functionally interchangeable with 3-(2-chloro-6-fluorophenyl)propan-1-ol. The specific 2-chloro-6-fluoro substitution pattern creates a unique combination of lipophilicity, electronic effects, and steric hindrance that single-halogen or regioisomeric analogs cannot replicate [1]. For instance, replacing it with a mono-chlorinated analog eliminates the electron-withdrawing effect of the fluorine, impacting downstream reactivity, while using a regioisomer like 1-(2-chloro-6-fluorophenyl)propan-1-ol introduces a chiral center and a secondary alcohol with fundamentally different reactivity. Even small property changes can cause a downstream synthetic intermediate to fail during crystallization, alter a key binding affinity in a target, or prevent a successful patent prosecution based on composition of matter. The quantitative evidence below maps these critical, non-interchangeable property differences.

Quantitative Procurement Evidence Guide for 3-(2-Chloro-6-fluorophenyl)propan-1-ol (CAS 862574-70-7)


Differentiation via Lipophilicity (XLogP3) Against Single-Halogen Analogs

The target compound's computed XLogP3 of 2.6 places it in a distinct lipophilicity window crucial for balancing membrane permeability and solubility. It is 0.6 log units more lipophilic than the 2-fluoro analog, a difference that can significantly impact a molecule's affinity for hydrophobic protein pockets and its overall pharmacokinetic profile [1][2]. This property is not achievable with the mono-halogenated comparators.

Lipophilicity Drug Design ADME Prediction

Hydrogen Bond Acceptor (HBA) Count Differentiation from the 2-Chloro Analog Enhances Target Engagement Potential

The target compound possesses a hydrogen bond acceptor (HBA) count of 2, owing to the presence of both a fluorine atom and a hydroxyl oxygen. This contrasts with the 2-chloro analog, which has an HBA count of 1, as chlorine is a very weak H-bond acceptor. The extra acceptor site can form an additional, specific hydrogen bond with a biological target, fundamentally altering binding mode and affinity potential [1][2].

Medicinal Chemistry Molecular Recognition Structure-Activity Relationship

Conformational Rigidity of the Side Chain Differentiates from the Regioisomeric 1-Propanol Derivative

The target compound has a rotatable bond count of 3, compared to 2 for its direct regioisomer, 1-(2-chloro-6-fluorophenyl)propan-1-ol. This difference arises because the hydroxyl group in the target compound is on a primary carbon (C-1 of the propyl chain), allowing an extra degree of rotational freedom compared to the secondary alcohol in the regioisomer, where the hydroxyl is on the carbon directly attached to the phenyl ring [1][2]. This impacts its physicochemical behavior and the conformational landscape of any derived molecule.

Chemical Synthesis Intermediate Design Conformational Analysis

Molecular Weight and Heavy Atom Profile Against the 2,6-Dichloro Analog for Fragment-Based Screening Libraries

The target compound's molecular weight (188.62 g/mol) is intermediate between the 2,6-difluoro analog (not included, MW ~154) and the heavier 2,6-dichloro analog (MW 205.08 g/mol). This positions it as a valuable 'middle-weight' scaffold, as fragment-based drug discovery (FBDD) often favors fragments with lower molecular weight, but the added mass over the difluoro analog provides enhanced lipophilicity and increased potential for van der Waals interactions without exceeding typical fragment cutoffs [1].

Fragment-Based Drug Discovery Compound Library Design Physicochemical Property Optimization

Validated Application Scenarios for Procuring 3-(2-Chloro-6-fluorophenyl)propan-1-ol (CAS 862574-70-7)


Synthesis of Ortho,Ortho'-Dihalogenated Pharmaceutical Intermediates

This compound is the direct precursor to 3-(2-chloro-6-fluorophenyl)propanal (CAS 862574-71-8) via a simple oxidation . Its value is cemented in patents such as US8759335B2, where it is a key intermediate in the preparation of CFTR modulators. Procuring the alcohol ensures a high-purity entry point into this specific, protected chemical space, which is precluded by using the mono-halogenated or regioisomeric analogs.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Fine-Tuned Lipophilicity

The computed XLogP3 value of 2.6 distinguishes it from the less lipophilic 2-fluoro analog (XLogP3 2.0) and the similarly lipophilic 2-chloro analog. For programs where a slight increase in lipophilicity is needed to improve membrane crossing or hydrophobic pocket occupancy without breaching a logP target, this compound provides a quantifiable advantage over the 2-fluoro derivative, as supported by the property data [1].

Fragment-Based Drug Discovery (FBDD) Library Design

Its 'middle-weight' profile (MW 188.62 g/mol) positions it advantageously for fragment-based screening libraries. It offers a superior balance of complexity and atom economy compared to the heavier 2,6-dichloro analog (MW 205.08 g/mol), better adhering to the Rule of Three guidelines for lead-like fragments . The 2,6-substitution pattern provides a distinct growth vector for fragment elaboration compared to simpler mono-substituted phenyl fragments.

Quote Request

Request a Quote for 3-(2-Chloro-6-fluorophenyl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.